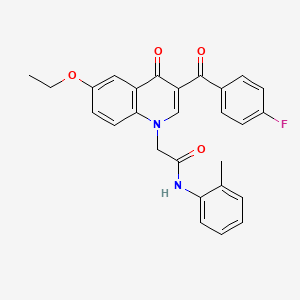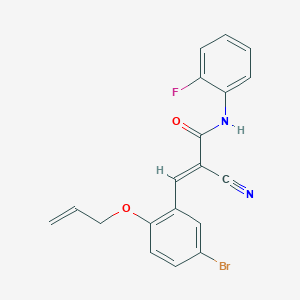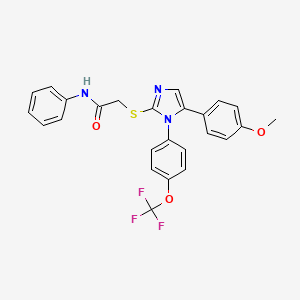
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazole, a heterocyclic organic compound. It contains methoxyphenyl and trifluoromethoxyphenyl groups attached to the imidazole ring, and a phenylacetamide group attached via a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, a five-membered ring with two non-adjacent nitrogen atoms, would form the core of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various substituents. The electron-donating methoxy groups and the electron-withdrawing trifluoromethoxy groups could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the various substituents could influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has identified derivatives of imidazolyl-N-phenylacetamide, including the subject compound, for their potential in anticonvulsant activity. A study highlighted the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives showing significant anticonvulsant effects against seizures induced by maximal electroshock (MES) (Zeynep Aktürk et al., 2002).
Alzheimer's Disease Research
Another application involves the synthesis of radiolabeled glutaminyl cyclase inhibitors for Alzheimer's disease detection. Although the compound did not directly inhibit central nervous system glutaminyl cyclase, its structural analogs contribute to understanding Alzheimer's pathology (Allen F. Brooks et al., 2015).
Central Nervous System Penetrability
A highly potent serotonin-3 receptor antagonist derived from imidazolylmethylthiazole, similar in structure to the compound in focus, was shown to effectively penetrate the blood-brain barrier, indicating potential for central nervous system therapeutic applications (T. Rosen et al., 1990).
Antimicrobial and Antioxidant Studies
Compounds synthesized from 4-methoxyphenyl-thioacetamide derivatives, closely related to the subject compound, have been tested for antimicrobial and antioxidant activities. Some derivatives exhibited significant antibacterial and antifungal properties, alongside notable antioxidant potential (K. Raghavendra et al., 2016).
Corrosion Inhibition
In the field of materials science, imidazole derivatives, including structures similar to the compound , have demonstrated effectiveness as corrosion inhibitors. This highlights their potential application in protecting metals against corrosion, contributing to the longevity of materials in various industrial applications (M. Prashanth et al., 2021).
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3S/c1-33-20-11-7-17(8-12-20)22-15-29-24(35-16-23(32)30-18-5-3-2-4-6-18)31(22)19-9-13-21(14-10-19)34-25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLCEVIILJFNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


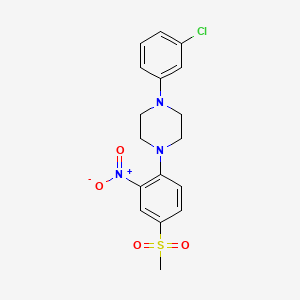
![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575382.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-carboxamide](/img/structure/B2575383.png)
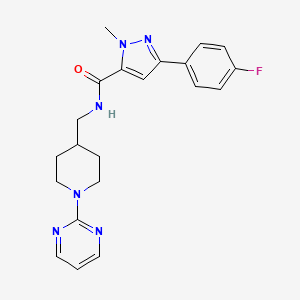
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2575385.png)
![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)

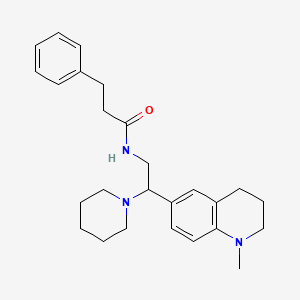
![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)
